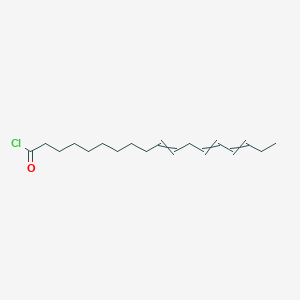
Octadeca-10,13,15-trienoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadeca-10,13,15-trienoyl chloride: is an organic compound with the molecular formula C18H29ClO. It is an acyl chloride derivative of octadecatrienoic acid, characterized by the presence of three conjugated double bonds at positions 10, 13, and 15 in the carbon chain.
准备方法
Synthetic Routes and Reaction Conditions: Octadeca-10,13,15-trienoyl chloride can be synthesized through the acylation of octadecatrienoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C18H30O2+SOCl2→C18H29ClO+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation units to purify the product. The reaction conditions are optimized to ensure high yield and purity .
化学反应分析
Types of Reactions:
Substitution Reactions: Octadeca-10,13,15-trienoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The conjugated double bonds in the carbon chain can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Oxidation and Reduction: The double bonds can be selectively oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HCl, HBr) are used under controlled conditions to prevent over-addition.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Dihalides and Halohydrins: Formed from addition reactions with halogens and hydrogen halides.
Epoxides and Alcohols: Formed from selective oxidation and reduction reactions
科学研究应用
Chemistry: Octadeca-10,13,15-trienoyl chloride is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential anti-inflammatory and antimicrobial properties. These derivatives are also investigated for their role in lipid metabolism and signaling pathways .
Industry: The compound is used in the production of specialty chemicals, including coatings, adhesives, and lubricants. Its unique structure imparts desirable properties to the final products, such as improved thermal stability and resistance to oxidation .
作用机制
The mechanism of action of octadeca-10,13,15-trienoyl chloride involves its reactivity with nucleophiles and electrophiles. The acyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. The conjugated double bonds can participate in addition reactions, leading to the formation of new chemical entities. These reactions are facilitated by the electron-withdrawing nature of the acyl chloride group, which activates the double bonds towards electrophilic attack .
相似化合物的比较
Octadeca-9,12,15-trienoyl chloride: Similar structure but with double bonds at different positions.
Octadeca-9,11,13-trienoyl chloride: Another isomer with double bonds at positions 9, 11, and 13.
Linoleoyl chloride: Contains two double bonds at positions 9 and 12.
Uniqueness: Octadeca-10,13,15-trienoyl chloride is unique due to the specific positioning of its double bonds, which imparts distinct reactivity and properties compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds .
属性
CAS 编号 |
63029-04-9 |
|---|---|
分子式 |
C18H29ClO |
分子量 |
296.9 g/mol |
IUPAC 名称 |
octadeca-10,13,15-trienoyl chloride |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-6,8-9H,2,7,10-17H2,1H3 |
InChI 键 |
HRQPWHJKIDYWQM-UHFFFAOYSA-N |
规范 SMILES |
CCC=CC=CCC=CCCCCCCCCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


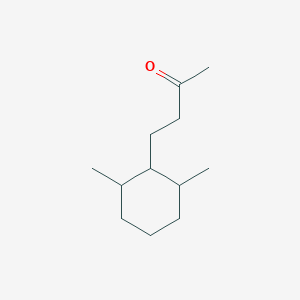
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
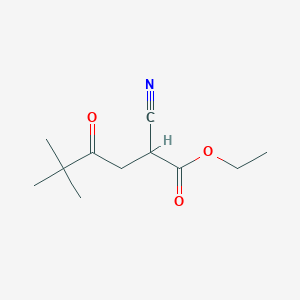
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)

![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
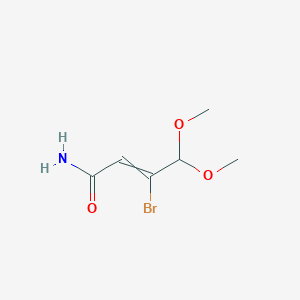
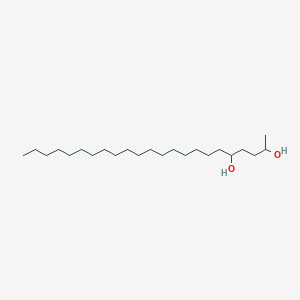

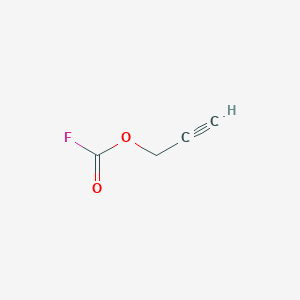
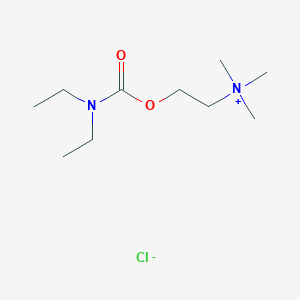
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
